molecular formula C12H10INO4 B4631574 1-iodo-3-methoxy-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene

1-iodo-3-methoxy-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene

Cat. No.: B4631574
M. Wt: 359.12 g/mol
InChI Key: RMZAHIRBEHAFIT-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-iodo-3-methoxy-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene is a useful research compound. Its molecular formula is C12H10INO4 and its molecular weight is 359.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.96546 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Iodobenzene Derivatives Synthesis

A study by Matsumoto, Takase, and Ogura (2008) demonstrated the novel formation of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes via iodine-induced intramolecular cyclization. This process, enhanced by UV irradiation, yields iodine-substituted benzenes with high efficiency. This method could potentially be applied or adapted for the synthesis of complex iodobenzene compounds, including those with specific substituents such as in the target molecule (Matsumoto, Takase, & Ogura, 2008).

Aromatic Iodosyl Compounds Stability

Hiller, Patt, and Steinbach (2006) explored the solubility, stability, and chromatographic behavior of 4-substituted aromatic iodosyl compounds. Their research provides insights into the handling and reactivity of iodosylbenzene derivatives, which could be relevant for the manipulation or functionalization of similar compounds (Hiller, Patt, & Steinbach, 2006).

Heterocyclic Systems Synthesis

The synthesis of heterocyclic systems from eugenol derivatives, as reported by Taia et al. (2020), involves mixed condensation reactions that could be analogous to reactions involving the target compound. This research highlights the potential for creating bioactive heterocyclic compounds through innovative synthetic pathways (Taia et al., 2020).

Radical Arylation for Carbazomycin B Synthesis

Crich and Rumthao (2004) detailed the synthesis of carbazomycin B through radical arylation, starting with iodination and subsequent reactions. This example illustrates the utility of iodine-containing compounds in complex organic syntheses, potentially offering a template for the synthesis of bioactive molecules using the target compound as a precursor (Crich & Rumthao, 2004).

Properties

IUPAC Name

1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO4/c1-3-6-18-12-10(13)7-9(4-5-14(15)16)8-11(12)17-2/h1,4-5,7-8H,6H2,2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZAHIRBEHAFIT-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])I)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])I)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-iodo-3-methoxy-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene
Reactant of Route 2
1-iodo-3-methoxy-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene
Reactant of Route 3
1-iodo-3-methoxy-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene
Reactant of Route 4
Reactant of Route 4
1-iodo-3-methoxy-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene
Reactant of Route 5
Reactant of Route 5
1-iodo-3-methoxy-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene
Reactant of Route 6
Reactant of Route 6
1-iodo-3-methoxy-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.